Cas no 137375-80-5 ((Propylsulfinyl)acetic Acid)
(Propylsulfinyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-propylsulfinylacetic acid
- AG-D-75988
- Acetic acid, (propylsulfinyl)-
- AGN-PC-00L6R5
- Ambcb4027354
- CTK4C0766
- (PROPYLSULFINYL)ACETIC ACID
- n-propylsulphinylacetic acid
- (propylsulfinyl)acetic acid(SALTDATA: FREE)
- 137375-80-5
- AKOS010208962
- 2-(Propylsulfinyl)aceticacid
- (PROPANE-1-SULFINYL)ACETIC ACID
- MFCD10686566
- 2-(propane-1-sulfinyl)acetic acid
- Acetic acid, 2-(propylsulfinyl)-
- 2-(Propylsulfinyl)acetic acid
- SCHEMBL8258665
- DTXSID00522772
- CS-0337548
- BS-35689
- (Propylsulfinyl)acetic Acid
-
- MDL: MFCD10686566
- Inchi: 1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7)
- InChI Key: OLRNKYQPICWEGH-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)(CCC)=O
Computed Properties
- Exact Mass: 150.0351
- Monoisotopic Mass: 150.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 73.6Ų
Experimental Properties
- PSA: 54.37
(Propylsulfinyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B523613-50mg |
(Propylsulfinyl)acetic Acid |
137375-80-5 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B523613-100mg |
(Propylsulfinyl)acetic Acid |
137375-80-5 | 100mg |
$ 65.00 | 2022-04-02 | ||
| TRC | B523613-500mg |
(Propylsulfinyl)acetic Acid |
137375-80-5 | 500mg |
$ 115.00 | 2022-04-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408218-1g |
2-(Propylsulfinyl)acetic acid |
137375-80-5 | 97% | 1g |
¥767 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408218-5g |
2-(Propylsulfinyl)acetic acid |
137375-80-5 | 97% | 5g |
¥2592 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408218-10g |
2-(Propylsulfinyl)acetic acid |
137375-80-5 | 97% | 10g |
¥3456 | 2023-04-15 | |
| eNovation Chemicals LLC | Y1265408-5g |
Acetic acid, 2-(propylsulfinyl)- |
137375-80-5 | 95% | 5g |
$175 | 2024-06-08 | |
| 1PlusChem | 1P0013O1-1g |
Acetic acid, 2-(propylsulfinyl)- |
137375-80-5 | 95% | 1g |
$35.00 | 2025-02-18 | |
| 1PlusChem | 1P0013O1-5g |
Acetic acid, 2-(propylsulfinyl)- |
137375-80-5 | 95% | 5g |
$128.00 | 2023-12-22 | |
| A2B Chem LLC | AA50609-1g |
Acetic acid, 2-(propylsulfinyl)- |
137375-80-5 | 95% | 1g |
$35.00 | 2024-04-20 |
(Propylsulfinyl)acetic Acid Suppliers
(Propylsulfinyl)acetic Acid Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (Propylsulfinyl)acetic Acid
Introduction to (Propylsulfinyl)acetic Acid (CAS No. 137375-80-5)
(Propylsulfinyl)acetic acid, with the chemical formula C₅H₁₀O₃S, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its unique structural features, characterized by the presence of a sulfinyl group attached to a propyl chain and an acetic acid moiety, make it a versatile intermediate in synthetic chemistry. This compound has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules. The CAS number 137375-80-5 provides a unique identifier for this substance, facilitating its recognition and study within scientific communities.
The sulfinyl group in (Propylsulfinyl)acetic acid plays a pivotal role in its chemical reactivity. Sulfinyl compounds are known for their ability to participate in various transformations, including nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures. This property has made (Propylsulfinyl)acetic acid a valuable building block in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for potential therapeutic agents. For instance, sulfinyl-containing derivatives have been explored as inhibitors of enzymes involved in inflammatory pathways, highlighting the compound's relevance in addressing chronic diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of (Propylsulfinyl)acetic acid. The development of transition-metal-catalyzed cross-coupling reactions has enabled the efficient introduction of sulfinyl groups into complex molecules. This has opened new avenues for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Additionally, computational studies have been instrumental in predicting the reactivity and stability of derivatives of (Propylsulfinyl)acetic acid, aiding chemists in designing more effective synthetic routes.
The pharmaceutical industry has shown particular interest in (Propylsulfinyl)acetic acid due to its potential as a precursor for drug candidates. For example, derivatives of this compound have been investigated as modulators of protein-protein interactions, which are critical for many biological processes. By fine-tuning the structure of these derivatives, researchers aim to develop small molecules that can selectively disrupt aberrant interactions involved in diseases such as cancer and neurodegeneration. The acetic acid moiety further contributes to the compound's versatility, allowing for additional functionalization through esterification or amidation reactions.
In vitro studies have demonstrated the pharmacological promise of (Propylsulfinyl)acetic acid and its derivatives. These studies often focus on evaluating the compound's ability to interact with biological targets such as enzymes and receptors. For instance, some derivatives have shown inhibitory activity against kinases, which are enzymes implicated in cell signaling pathways that drive tumor growth. The sulfinyl group's electronic properties modulate the compound's binding affinity and selectivity, making it an attractive scaffold for drug design.
The synthesis of (Propylsulfinyl)acetic acid itself is an area of active research. Traditional methods involve multi-step processes that can be both time-consuming and costly. However, recent innovations have led to more streamlined synthetic routes, including catalytic methods that reduce waste and improve yield. These advancements align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry. Green chemistry principles are being increasingly applied to optimize synthetic protocols for compounds like (Propylsulfinyl)acetic acid, ensuring that their production is environmentally friendly.
Future directions for research on (Propylsulfinyl)acetic acid include exploring its role in drug discovery beyond traditional applications. Nanotechnology has emerged as a promising field for enhancing drug delivery systems, and sulfinyl-containing compounds like this one could be integrated into novel nanocarriers. These carriers could improve the targeted delivery of therapeutic agents, thereby increasing their efficacy while minimizing side effects. Additionally, computational modeling techniques are expected to play a larger role in predicting the behavior of (Propylsulfinyl)acetic acid derivatives within biological systems, guiding researchers toward more effective drug candidates.
The broader impact of (Propylsulfinyl)acetic acid on science extends beyond pharmaceutical applications. Its structural motifs can inspire new materials with unique properties, such as liquid crystals or functional polymers used in electronics. The compound's ability to undergo diverse chemical transformations makes it a valuable tool for synthetic chemists working on cutting-edge materials science projects. As research continues to uncover new possibilities for this versatile molecule, its significance is likely to grow within both academic and industrial settings.
In conclusion,(Propylsulfinyl)acetic acid (CAS No. 137375-80-5) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and materials science. As our understanding of its properties deepens through ongoing research,(Propylsulfinyl)acetic acid is poised to play an even greater role in advancing scientific knowledge and developing innovative solutions to complex challenges.
137375-80-5 ((Propylsulfinyl)acetic Acid) Related Products
- 79695-57-1(Acetic acid,2,2'-[1,5-pentanediylbis(sulfonyl)]bis- (9CI))
- 33388-14-6(Acetic acid,2,2'-sulfinylbis-)
- 79695-56-0( )
- 40735-73-7(disodium 2,2'-sulphinylbisacetate)
- 5435-83-6( )
- 103808-54-4(Acetic acid, (octadecylsulfinyl)-)
- 85099-07-6(Acetic acid,2-[(2-hydroxytetradecyl)sulfinyl]-)
- 13887-93-9(Acetic acid,2-(dodecylsulfonyl)-)
- 61797-97-5(Acetic acid, (octylsulfinyl)-)
- 13887-88-2(Acetic acid, (tetradecylsulfinyl)-)